7'-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

Catalog No.
S11576060
CAS No.
M.F
C26H16ClFO6
M. Wt
478.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7'-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-2H,2'H...

Product Name

7'-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

IUPAC Name

3-[7-[(2-chloro-6-fluorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one

Molecular Formula

C26H16ClFO6

Molecular Weight

478.8 g/mol

InChI

InChI=1S/C26H16ClFO6/c1-31-22-7-2-4-14-10-18(26(30)34-25(14)22)17-12-24(29)33-23-11-15(8-9-16(17)23)32-13-19-20(27)5-3-6-21(19)28/h2-12H,13H2,1H3

InChI Key

CNWYPPQZRLVLJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=C(C=CC=C5Cl)F

The compound 7'-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a complex organic molecule that belongs to the class of bichromenes, characterized by its unique structural features. This compound consists of a chromene backbone with various substitutions that enhance its chemical properties and potential biological activities. The presence of the chloro and fluorine substituents on the benzyl group contributes to its unique reactivity and interaction profiles.

Due to its functional groups:

  • Oxidation: The dione functionality can be oxidized to form quinones or other derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions with reducing agents such as sodium borohydride or lithium aluminum hydride, which could alter the carbonyl groups.
  • Nucleophilic Substitution: The chloro group on the benzyl moiety can be replaced by various nucleophiles, leading to diverse derivatives.

Research indicates that compounds similar to 7'-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione exhibit a range of biological activities:

  • Antimicrobial Properties: Compounds in this class have shown efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Certain structures within this class may modulate inflammatory pathways, providing therapeutic benefits.

The synthesis of 7'-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione typically involves multi-step organic reactions:

  • Formation of the Chromene Core: This is achieved through condensation reactions between phenolic compounds and α,β-unsaturated carbonyls under acidic or basic conditions.
  • Introduction of Substituents: The chloro-fluorobenzyl ether group can be introduced via nucleophilic substitution using 2-chloro-6-fluorobenzyl chloride and a suitable phenoxide ion.
  • Final Modifications: Additional functional groups may be introduced through further substitution or modification reactions depending on desired properties.

The potential applications of this compound include:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its efficacy against pathogens suggests potential use in crop protection formulations.
  • Material Science: The unique properties of bichromenes could lead to applications in organic electronics or photonic devices.

Studies on the interactions of 7'-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione with biological targets are critical for understanding its mechanism of action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: It may interact with cellular receptors, altering signaling pathways and influencing physiological responses.

Several compounds share structural similarities with 7'-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Properties
7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-oneSimilar chromene core with different methyl substitutionsEnhanced lipophilicity
6-chloro-7-(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-oneContains a different fluorinated benzyl groupPotentially different biological activity
Methyl {7-[4-(trifluoromethyl)benzyl]oxy}-4-methylchromen-3-oneTrifluoromethyl substitution instead of chloro and fluoroVariations in reactivity and solubility

These comparisons highlight the uniqueness of 7'-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione, particularly its specific functional groups that influence its chemical behavior and biological interactions.

XLogP3

5.2

Hydrogen Bond Acceptor Count

7

Exact Mass

478.0619441 g/mol

Monoisotopic Mass

478.0619441 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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